Perfluoro(2-ethyl-1,3-dioxole)
Description
PDD is a cyclic perfluorinated monomer with the molecular formula C₅F₈O₂ (MW: 244.04 g/mol). It is characterized by its rigid dioxole ring and two trifluoromethyl groups, which impart high thermal stability (>300°C) and chemical inertness . PDD is copolymerized with tetrafluoroethylene (TFE) or perfluorovinyl ethers to produce amorphous polymers like Teflon® AF (DuPont) and CyclAFlor™ (Chromis Technologies). These materials exhibit exceptional gas permeability, optical transparency, and resistance to harsh environments .
Properties
Molecular Formula |
C5F8O2 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole |
InChI |
InChI=1S/C5F8O2/c6-1-2(7)15-5(13,14-1)3(8,9)4(10,11)12 |
InChI Key |
KJWQVURJXRNWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(O1)(C(C(F)(F)F)(F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Gas Separation Performance
PDD-based copolymers are benchmark materials for gas separation membranes. Key comparisons include:
a) CyclAFlor™ (PDD-PBVE Copolymers) vs. Cytop® (PBVE Homopolymer)
- CyclAFlor™: Copolymers of PDD and perfluoro(butenyl vinyl ether) (PBVE) with tunable monomer ratios (e.g., 12% PDD/88% PBVE and 50% PDD/50% PBVE). Permeability: Higher PDD content increases gas permeability (e.g., He permeability rises from 180 to 480 Barrer as PDD increases from 12% to 50%) . Selectivity: Higher PBVE content enhances selectivity (e.g., He/CO₂ selectivity improves from 15 to 25 with 88% PBVE) .
- Cytop® : A PBVE homopolymer with lower permeability but higher selectivity than CyclAFlor™ due to its fully amorphous structure .
b) Teflon® AF (PDD-TFE Copolymers) vs. Hyflon® AD (Perfluorodioxole Copolymers)
- Teflon® AF : PDD copolymerized with TFE.
- Hyflon® AD : Similar dioxole-based copolymers but with modified side chains. Exhibits intermediate permeability (e.g., 2,500 Barrer for CO₂) and higher thermal stability .
Table 1: Gas Permeability of PDD-Based Polymers vs. Competitors
| Polymer | He Permeability (Barrer) | CO₂ Permeability (Barrer) | He/CO₂ Selectivity | |
|---|---|---|---|---|
| CyclAFlor™ (50% PDD) | 480 | 150 | 3.2 | |
| Cytop® | 180 | 70 | 2.6 | |
| Teflon® AF2400 | 6,800 | 4,200 | 1.6 | |
| Hyflon® AD60 | 2,100 | 1,500 | 1.4 |
Optical Properties
PDD-based polymers are optically transparent due to their amorphous structure, unlike semi-crystalline fluoropolymers (e.g., PTFE).
- PDD-Perfluoropropyl Vinyl Ether Copolymers : Synthesized under ultrahigh pressure, these copolymers exhibit:
- Teflon® AF : RI ~1.29–1.31, used in anti-reflective coatings and fiber optics .
- Comparison with Non-Fluorinated Polymers: Conventional polymers like poly(methyl methacrylate) (RI ~1.49) lack the UV stability and chemical resistance of PDD copolymers .
Thermal and Chemical Stability
Preparation Methods
Reaction Mechanism and Conditions
-
Step A : LiAlH₄ and TiCl₄ are combined in THF at a molar ratio of 4:1 (LiAlH₄:TiCl₄) and stirred at 0–25°C for 30 minutes to form a reactive intermediate.
-
Step B : The dichlorinated dioxolane precursor is added dropwise at 25–35°C, achieving complete dechlorination within 5–10 minutes.
-
Step C : PFED is isolated via distillation, yielding 54% of the product with a boiling point of 40°C.
Key Data:
| Parameter | Value |
|---|---|
| Molar Ratio (LiAlH₄:TiCl₄) | 4:1 |
| Temperature (Step B) | 25–35°C |
| Reaction Time (Step B) | 5–10 minutes |
| Yield | 54% |
| Boiling Point (PFED) | 40°C |
This method emphasizes the critical role of TiCl₄ in facilitating chlorine abstraction, with LiAlH₄ acting as a reducing agent. The use of THF ensures solubility of the intermediates and moderates reaction exothermicity.
Fluoroxylation of Hexafluoroacetone Derivatives
An alternative approach, described in WO2019151267A1 , involves fluoroxylation of hexafluoroacetone monohydrate (HFA·H₂O) followed by olefin addition. While primarily optimized for perfluoro(2,2-dimethyl-1,3-dioxole) (PDD), this method can be adapted for PFED synthesis by substituting the olefin reagent.
Reaction Steps
-
Alkoxidation : HFA·H₂O reacts with cesium fluoride (CsF) at 50°C to form a metal alkoxide.
-
Fluoroxylation : Fluorine gas (F₂) is introduced at −40°C to convert alkoxide groups to −OF intermediates.
-
Olefin Addition : 1,2-Difluoroethylene or ethyl-substituted olefins are added to form the dioxolane skeleton.
-
Defluorination : Final treatment with HF-Py (hydrogen fluoride-pyridine) removes residual fluorine atoms.
Optimization Insights:
-
Temperature Control : Fluoroxylation at −40°C minimizes side reactions, improving E-isomer selectivity (trans configuration).
-
Olefin Selection : Ethyl-containing olefins (e.g., 1,2-dichloro-1,2-difluoroethylene) yield PFED but require longer reaction times (4–12 hours) compared to methyl analogs.
-
Yield : Unoptimized PFED yields range from 10–30%, significantly lower than PDD yields (70–90%) under similar conditions.
A less direct route, referenced in US3308107A , utilizes cesium fluoride (CsF)-catalyzed ring-opening of perfluorinated epoxides. While this method primarily targets perfluoro(2-methylene-4-methyl-1,3-dioxolane), substituting the epoxide with ethyl-substituted variants could theoretically yield PFED.
Procedure
-
Epoxide Synthesis : Perfluoropyruvyl fluoride (CF₃COF) reacts with hexafluoropropylene epoxide at 0°C in dimethyl ether.
-
Polymerization : The intermediate undergoes CsF-catalyzed ring-opening at 140°C, followed by fluorination with elemental fluorine (F₂).
-
Depolymerization : Thermal depolymerization at 300°C releases PFED as a volatile product.
Challenges:
-
Low Selectivity : Competing side reactions (e.g., cross-linking) reduce PFED yields to <20%.
-
Energy Intensity : High-temperature steps (140–300°C) necessitate specialized equipment, increasing production costs.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Perfluoro(2-ethyl-1,3-dioxole), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of precursor dioxolane derivatives under high-pressure conditions with fluorine gas or electrochemical fluorination. For example, patents describe using fluorinated catalysts (e.g., SbF₅) to achieve complete perfluorination while minimizing side reactions . Key parameters include temperature control (30–80°C), solvent selection (e.g., perfluorinated ethers), and purification via fractional distillation to isolate the compound (boiling point: ~43°C at 760 mmHg) .
Q. How can researchers confirm the molecular structure and purity of Perfluoro(2-ethyl-1,3-dioxole)?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) to verify the dioxole ring structure and trifluoromethyl groups . Gas chromatography-mass spectrometry (GC-MS) is critical for assessing purity, while X-ray crystallography may resolve ambiguities in stereochemistry. Density measurements (1.72 g/cm³) and vapor pressure data (396 mmHg at 25°C) provide supplementary physical validation .
Q. What computational methods are suitable for predicting the reactivity of Perfluoro(2-ethyl-1,3-dioxole) in oxidative environments?
- Methodological Answer : Density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level effectively models reaction pathways, such as OH radical-initiated oxidation. Compare results with experimental data (e.g., FTIR or GC-MS) to validate predicted intermediates like perfluorinated glyoxal or formate derivatives . Discrepancies between theoretical and experimental products may arise from unaccounted catalytic agents or photolysis .
Advanced Research Questions
Q. How does copolymerization with Perfluoro(2-ethyl-1,3-dioxole) enhance oxygen permeability in fuel cell ionomers?
- Methodological Answer : The rigid dioxole ring introduces steric hindrance, disrupting polymer chain packing (e.g., in Nafion analogs) and increasing free volume. This enhances oxygen solubility and diffusion coefficients. Design experiments comparing copolymer ratios (e.g., with tetrafluoroethylene) and measure oxygen permeability via electrochemical impedance spectroscopy (EIS) or gas permeation tests .
Q. What experimental strategies resolve contradictions in degradation product identification during thermal decomposition?
- Methodological Answer : Use tandem analytical techniques (e.g., pyrolysis-GC-MS) to capture volatile products. For non-volatile residues, employ high-resolution LC-MS and ¹⁹F NMR. Address discrepancies (e.g., glycolaldehyde vs. glyoxal detection) by testing under controlled catalytic conditions or inert atmospheres to isolate primary vs. secondary degradation pathways .
Q. How can researchers assess the environmental persistence of Perfluoro(2-ethyl-1,3-dioxole) and its transformation products?
- Methodological Answer : Conduct hydrolysis studies under varying pH and temperature to simulate environmental conditions. Use OECD 301/302 guidelines for biodegradability screening. Pair with computational models (e.g., EPI Suite) to estimate half-lives in air/water/soil. Cross-reference with PFAS toxicity databases to identify bioaccumulative or toxic metabolites .
Q. What advanced polymerization techniques optimize molecular weight distribution in amorphous fluoropolymers containing Perfluoro(2-ethyl-1,3-dioxole)?
- Methodological Answer : Gas-phase polymerization with non-volatile initiators (e.g., perfluorinated peroxides) ensures uniform monomer distribution and controlled chain growth. Monitor kinetics via in-situ Raman spectroscopy. Adjust reactor pressure (1–10 bar) and temperature (50–120°C) to balance molecular weight and polydispersity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the trade-off between oxygen permeability and mechanical stability in dioxole-based copolymers?
- Methodological Answer : Employ a factorial design varying monomer ratios (dioxole vs. comonomer) and crosslinking agents. Characterize mechanical properties via dynamic mechanical analysis (DMA) and tensile testing, while oxygen permeability is quantified using ASTM D1434. Statistical tools (e.g., ANOVA) identify significant factors affecting performance .
Q. What analytical frameworks address conflicting data on the compound’s toxicity profile?
- Methodological Answer : Apply the EPA’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust confounding factor controls and dose-response data. Meta-analyses should weight studies by sample size, detection limits (e.g., LC-MS vs. ELISA), and adherence to OECD guidelines .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅F₈O₂ | |
| Boiling Point | 43°C at 760 mmHg | |
| Density | 1.72 g/cm³ | |
| Vapor Pressure (25°C) | 396 mmHg | |
| Predicted O₂ Permeability | 2.5×10⁻⁸ cm³·cm/cm²·s·Pa (copolymer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
